molecular formula C4H8Br2O2 B167592 2,3-Dibromo-1,4-butanediol CAS No. 1947-58-6

2,3-Dibromo-1,4-butanediol

Cat. No. B167592
CAS RN: 1947-58-6
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-butanediol is a chemical compound with the linear formula HOCH2CH(Br)CH(Br)CH2OH . It has a molecular weight of 247.91 .


Synthesis Analysis

The synthesis of 2,3-Dibromo-1,4-butanediol involves specific reactions . For instance, it reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-1,4-butanediol can be represented as HOCH2CH(Br)CH(Br)CH2OH . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

2,3-Dibromo-1,4-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .


Physical And Chemical Properties Analysis

2,3-Dibromo-1,4-butanediol has a density of 2.1±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a flash point of 174.7±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Biological Production and Downstream Processing :

    • 2,3-butanediol has applications in the biological production of chemicals. It can be produced biologically, and the separation methods for its recovery from fermentation broth include evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction (Xiu & Zeng, 2008).
    • Microbial production of 2,3-butanediol is of interest due to its extensive industry applications. Various strategies such as strain improvement, substrate alternation, and process development are employed to enhance production efficiency and economy (Ji, Huang, & Ouyang, 2011).
  • Metabolic Engineering for Enhanced Production :

    • The production of 2,3-butanediol in Saccharomyces cerevisiae has been improved by eliminating byproduct formation and redox rebalancing, enhancing yield and productivity (Kim & Hahn, 2015).
    • Biotechnological production of 2,3-butanediol from wastes and excessive biomass is an attractive alternative to traditional chemical synthesis, with applications in synthetic rubber, plasticizers, fumigants, antifreeze agents, and fuel additives (Celińska & Grajek, 2009).
  • Chemical Synthesis and Catalysis :

    • Research on the preparation of highly active monometallic rhenium catalysts for the selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol has been conducted. This involves processes like deoxydehydration and hydrogenation, highlighting the importance of catalyst activity and mobility (Wang, Tamura, Nakagawa, & Tomishige, 2019).
  • Structural and Physical Properties Analysis :

    • Investigations into the structure of aqueous solutions of butanediols, including 1,4-butanediol, using adiabatic compressibility measurements and positron annihilation methods, have provided insights into the rigidity of water networks and hydrogen bonding characteristics (Jerie, Baranowski, Gliński, & Orzechowski, 1999).
  • Applications in Energy and Fuel :

    • Renewable gasoline, solvents, and fuel additives have been developed from 2,3-butanediol, with processes such as selective dehydration to produce high-octane gasoline and diesel oxygenates (Harvey, Merriman, & Quintana, 2016).

Safety And Hazards

2,3-Dibromo-1,4-butanediol may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment .

properties

IUPAC Name

2,3-dibromobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869065
Record name (+/-)-2,3-Dibromo-1,4-butanediol
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URL https://comptox.epa.gov/dashboard/DTXSID70869065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,4-butanediol

CAS RN

20163-90-0, 1947-58-6
Record name 2,3-Dibromo-1,4-butanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol, 2,3-dibromo-, (+,-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediol, 2,3-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-2,3-Dibromo-1,4-butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-2,3-dibromobutane-1,4-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Butanediol, 2,3-dibromo
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dibromo-1,4-butanediol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JB McKelvey, RR Benerito… - Journal of Applied …, 1965 - Wiley Online Library
Dihalohydrin precursors of meso‐butadiene diepoxide or d,l‐isomers of butadiene diepoxides have been reacted with cotton cellulose. It has been shown that d,l‐2,3‐dibromo‐1,4‐…
Number of citations: 9 onlinelibrary.wiley.com
BM Matthew, C Anastasio - Journal of Chromatography A, 2000 - Elsevier
We have developed an analytical method for the detection of halogenated alcohols in water with particular focus on 3-chloro-1,2-propanediol and 3-bromo-1,2-propanediol. In this …
Number of citations: 35 www.sciencedirect.com
JS Chickos, DG Hesse - Structural Chemistry, 1991 - Springer
Vapor pressures, fusion (δH fus ), and sublimation (δH s ) enthalpies are reported ford, dl-2,3-dibromobutane-1,4-diol, andd,dl-dimethyl 2,3-diacetyltartrate. Values of 8.1, 7.04, 6.9, and …
Number of citations: 11 link.springer.com
LD Bergel'son, LP Badenkova - Bulletin of the Academy of Sciences of the …, 1960 - Springer
In the photochemical bromination of 2-butene-1,4-diol, its diacetate, and 2,5-dimethyl-3-hexene-2,5-diol in nonpolar solvents, trans-addition products are formed, whereas their …
Number of citations: 2 link.springer.com
BA Howell, W Sun - Polymer Degradation and Stability, 2018 - Elsevier
Biobased flame retardants represent attractive alternatives to traditional organohalogen compounds which are persistent in the environment, tend to bioaccumulate and may pose risks …
Number of citations: 37 www.sciencedirect.com
KC Brannock, GR LAPPIN - Journal of Organic Chemistry, 1956 - ACS Publications
1, 3-Dioxep-B-ene. A mixture of 176 g.(2 moles) of cis-2-butene-l, 4-diol, 60 g.(2 moles) of paraformaldehyde, 25 ml. of benzene, and 0.25 g. of p-toluenesulfonic acid was re-fluxed …
Number of citations: 53 pubs.acs.org
A Brown - 2021 - etda.libraries.psu.edu
Rotorcraft structures demand materials that are lightweight, stiff, and can adequately dampen unstable vibrations. Carbon/epoxy (c/ep) laminates are a viable solution to meet these …
Number of citations: 1 etda.libraries.psu.edu
Y Oka, S Shuker, N Tkachi - Pest Management Science, 2016 - Wiley Online Library
BACKGROUND Restrictions on soil fumigants are prompting the development of new compounds for controlling nematodes, other soilborne pathogens and weeds. We evaluated the …
Number of citations: 3 onlinelibrary.wiley.com
AD Adams - 2011 - krex.k-state.edu
Most urea inclusion compounds (UICs) are known to share a common packing arrangement in which the urea host forms helical ribbons held together by hydrogen bonds to form a …
Number of citations: 2 krex.k-state.edu
R Benrashid, GL Nelson - Fire and Polymers VI: New Advances in …, 2012 - ACS Publications
Oligomers with a phosphorus moiety were prepared. Phosphate urethane block copolymers were made with these phosphorylated oligomers, diisocyanate and a diol as chain extender…
Number of citations: 1 pubs.acs.org

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